1-(2-Chlorobenzoyl)piperidin-4-amine
Description
Contextualization within Piperidine (B6355638) and Benzamide (B126) Chemistry
1-(2-Chlorobenzoyl)piperidin-4-amine is a molecule that integrates a piperidine core with a benzamide moiety. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govwikipedia.org It is a cornerstone in drug discovery, featured in numerous approved drugs for a wide range of conditions, including neurological disorders, cancer, and infectious diseases. arizona.edunih.gov The three-dimensional, flexible nature of the piperidine scaffold allows it to present substituents in precise spatial orientations, facilitating optimal interactions with biological targets. nih.gov
The second key component is the benzamide group, specifically a 2-chlorobenzoyl group attached to the piperidine nitrogen. Benzamide and its derivatives are also of great pharmacological importance, known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net The amide bond is a stable and common feature in biologically active molecules. researchgate.net The substitution pattern on the benzoyl ring—in this case, a chlorine atom at the ortho-position—is crucial for modulating the electronic and steric properties of the molecule, which in turn influences its binding affinity and selectivity for specific enzymes or receptors. nih.gov The fusion of these two scaffolds in this compound creates a versatile chemical entity for further molecular exploration.
Overview of Related Chemical Scaffolds and Derivatives
The structural framework of this compound is part of a larger class of molecules often referred to as benzoylpiperidines. This motif is considered a "privileged structure" in medicinal chemistry because it is capable of binding to multiple, diverse biological targets. mdpi.comnih.govresearchgate.net Researchers frequently create derivatives by modifying several key positions on the scaffold to explore structure-activity relationships (SAR).
Common modifications and related scaffolds include:
Variations on the Benzoyl Ring: The position and nature of the substituent on the phenyl ring can be altered. For instance, moving the chlorine from the 2-position to the 4-position results in 4-chlorobenzoylpiperidine derivatives. nih.govresearchgate.net Other substituents, such as methoxy (B1213986) or hydroxyl groups, can be introduced to change the molecule's polarity and hydrogen-bonding capabilities.
Functionalization of the Piperidine Ring: The 4-amino group is a key site for further derivatization. It can be acylated, alkylated, or used as a linking point to attach other complex chemical moieties, leading to a wide array of new compounds with potentially different biological activities. chemazone.com
Replacement of the Piperidine Core: In some drug discovery campaigns, the piperidine ring may be replaced by other heterocyclic systems, such as piperazine (B1678402), to assess the impact on pharmacological activity. nih.govacs.org Studies comparing piperidine and piperazine cores have shown that the choice of the heterocycle can significantly influence receptor affinity and selectivity. nih.govacs.org
These synthetic explorations have led to the development of extensive libraries of related compounds, each with unique physicochemical properties and biological profiles.
Significance in Contemporary Medicinal Chemistry Research
The this compound scaffold and its derivatives are significant in contemporary research primarily as building blocks and lead compounds for targeting various diseases. The benzoylpiperidine fragment is a key component in ligands designed for serotoninergic and dopaminergic receptors, which are important targets for neuropsychiatric and neurodegenerative disorders. mdpi.comresearchgate.net
One notable area of research involves the development of enzyme inhibitors. For example, derivatives of chlorobenzoylpiperidine have been investigated as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer and various neurological conditions. nih.govresearchgate.net The development of reversible MAGL inhibitors is an active area of research, as they may offer advantages over irreversible inhibitors by avoiding long-term blockade of the enzyme. unisi.it
Furthermore, the piperidine nucleus itself is a promising scaffold for developing treatments for Alzheimer's disease. nih.gov The ability to easily synthesize and modify the this compound structure makes it an attractive starting point for creating novel compounds for high-throughput screening and lead optimization in drug discovery programs targeting a multitude of therapeutic areas, from oncology to central nervous system disorders. researchgate.netrsc.orgbiomedpharmajournal.org
Structure
3D Structure
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |
InChI Key |
WGYAQSCUFLSWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chlorobenzoyl Piperidin 4 Amine and Its Analogues
Strategies for Amide Bond Formation within Benzamide-Piperidine Systems
The crucial step in assembling the final molecule is the creation of the amide linkage between the 2-chlorobenzoyl moiety and the 4-aminopiperidine (B84694) scaffold. This transformation is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. rsc.orgluxembourg-bio.comsci-hub.se The primary challenge often involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, as direct condensation requires high temperatures that can be detrimental to complex substrates. luxembourg-bio.comencyclopedia.pub
A straightforward and common method for forming the amide bond involves the use of an activated derivative of the carboxylic acid, most notably an acyl halide. In this approach, 2-chlorobenzoic acid is first converted to a more reactive species, such as 2-chlorobenzoyl chloride. This activated intermediate is then reacted with a suitable piperidine (B6355638) precursor, like piperidin-4-amine (or a protected version), in a nucleophilic acyl substitution reaction.
The reaction typically proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. To neutralize the hydrochloric acid byproduct generated during the reaction, a base such as triethylamine (B128534) (TEA) or pyridine (B92270) is commonly added.
General Reaction Scheme:
Step 1: Activation of Carboxylic Acid 2-Chlorobenzoic Acid + Activating Agent (e.g., SOCl₂, (COCl)₂) → 2-Chlorobenzoyl Chloride
Step 2: Acylation 2-Chlorobenzoyl Chloride + Piperidin-4-amine + Base → 1-(2-Chlorobenzoyl)piperidin-4-amine + Base·HCl
This method is highly efficient and widely applicable for the synthesis of various benzamide (B126) derivatives. vulcanchem.com
Modern synthetic chemistry heavily relies on coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions. luxembourg-bio.com These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. luxembourg-bio.com This process avoids the need to isolate harsh intermediates like acyl chlorides. A side-reaction can sometimes occur where the amine reacts directly with the coupling reagent, making the order of addition of reagents crucial. luxembourg-bio.comuniurb.it
Commonly used coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is frequently used. HOBt traps the O-acylisourea to form an active ester, which is more stable and selective in its reaction with the amine. luxembourg-bio.com
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. peptide.comsigmaaldrich.com They react with the carboxylic acid in the presence of a non-nucleophilic base (like Diisopropylethylamine, DIPEA) to form active esters. HATU is often considered one of the most effective coupling reagents due to the nature of its HOAt leaving group, which can accelerate the reaction. sigmaaldrich.comnih.gov
Other Reagents: N,N'-Carbonyldiimidazole (CDI) is another effective reagent that activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. nih.gov
The choice of reagent and conditions depends on the specific substrates, desired purity, and scale of the reaction.
| Coupling Reagent | Full Name | Activating Mechanism | Common Additive | Key Features |
|---|---|---|---|---|
| DCC / DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Forms O-acylisourea intermediate | HOBt | Cost-effective; byproduct removal can be difficult (filtration of DCU). luxembourg-bio.com |
| HBTU / TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate | Forms OBt active ester | None required | Efficient and widely used; low racemization. peptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms OAt active ester | None required | Very fast and efficient, even for hindered substrates; reduces racemization. peptide.comsigmaaldrich.com |
| CDI | N,N'-Carbonyldiimidazole | Forms acyl-imidazole intermediate | None required | Mild conditions; gaseous byproduct (CO₂). nih.gov |
Approaches for Constructing the Piperidine Ring System Relevant to the Core Scaffold
The piperidine ring is a ubiquitous scaffold in pharmaceuticals. nih.govresearchgate.net Its synthesis can be achieved through various strategies, including cyclization of acyclic precursors or modification of existing ring systems. nih.govorganic-chemistry.org
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of cyclic amines like piperidines. researchgate.netbeilstein-journals.org The strategy generally involves the condensation of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
For the construction of the piperidine ring, intramolecular reductive amination is a key approach. This typically involves a linear precursor containing an amine at one end and a carbonyl group (or a masked carbonyl) at the other, separated by an appropriate carbon chain. Acid-catalyzed cyclization forms a cyclic iminium ion, which is then reduced by a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the piperidine ring. researchgate.net
Another relevant pathway is the double reductive amination, where a difunctional carbonyl compound is reacted with a primary amine to construct the heterocycle. researchgate.net
A variety of intramolecular cyclization reactions can be employed to form the six-membered piperidine nucleus. nih.govnih.gov The choice of reaction depends on the functional groups present in the acyclic starting material.
Dieckmann Condensation: This method is particularly useful for synthesizing 4-piperidones, which are valuable precursors to 4-aminopiperidines. The reaction involves the intramolecular condensation of a diester in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the cyclic ketone (4-piperidone). dtic.mil The 4-piperidone (B1582916) can then be converted to 4-aminopiperidine via reductive amination.
Radical Cyclization: Intramolecular radical cyclization provides another route to the piperidine ring. nih.govbeilstein-journals.org For instance, a radical generated on a carbon atom can attack a tethered double or triple bond in a 6-endo fashion to close the ring. nih.gov
Michael Addition: An intramolecular aza-Michael reaction, where an amine attacks a tethered α,β-unsaturated carbonyl compound, is an effective way to form the piperidine ring. nih.gov
An alternative to de novo ring construction is the modification or functionalization of an existing piperidine or pyridine ring. researchgate.netnih.gov
Introduction and Manipulation of the Chlorobenzoyl Moiety
The synthesis of this compound and its analogs fundamentally relies on the successful introduction and, if necessary, manipulation of the chlorobenzoyl moiety. The most direct and common method for attaching this group to the piperidine nitrogen is through a nucleophilic acyl substitution reaction. This typically involves reacting a suitable piperidine precursor, such as piperidin-4-amine or a protected version thereof, with 2-chlorobenzoyl chloride. vulcanchem.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The synthesis of the key reagent, 2-chlorobenzoyl chloride, is a critical preliminary step. It can be prepared from 2-chlorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comorgsyn.org Alternatively, it can be synthesized directly from 2-chlorobenzaldehyde (B119727). chemicalbook.comgoogle.comorgsyn.orgprepchem.com
Halogenation Strategies on Aromatic Rings
The placement of a chlorine atom at the ortho-position of the benzoyl group is a key structural feature. This is typically achieved by starting with an already chlorinated precursor, such as 2-chlorobenzoic acid or 2-chlorobenzaldehyde. However, direct halogenation of an aromatic ring is a fundamental strategy in organic synthesis for creating such precursors.
Electrophilic aromatic substitution is the primary mechanism for the direct halogenation of benzene (B151609) and its derivatives. For chlorination, this reaction involves the use of molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.com The catalyst polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and susceptible to attack by the electron-rich aromatic ring. youtube.com
The synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde can be accomplished by reacting it with chlorine in the presence of phosphorus pentachloride. chemicalbook.comprepchem.com This process involves the direct chlorination of the aldehyde functional group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools in modern organic synthesis, offering alternative routes for the formation of C-N and C-C bonds that are central to the structure of this compound and its analogs. semanticscholar.orgrsc.org While direct acylation is common, these advanced methods are invaluable for creating a diverse range of analogs and can be applied to various stages of the synthesis.
One of the most relevant applications is the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction. researchgate.net This reaction could be used to form the amide bond between a piperidine derivative and an aryl halide (like 2-chlorobromobenzene, followed by carbonylation) or, more commonly, to couple a pre-formed piperidine-containing fragment with a halogenated aromatic ring. This strategy is particularly useful for synthesizing complex derivatives where direct acylation might be problematic due to sensitive functional groups. semanticscholar.org
Furthermore, palladium catalysis can be employed for C-H activation/arylation, allowing for the direct coupling of aryl halides with C-H bonds on a heterocyclic ring. mdpi.com For instance, a pre-formed 1-benzoylpiperidine (B189436) could potentially be halogenated on the benzoyl ring using palladium-catalyzed methods, or an existing halogen could be replaced with other functional groups via reactions like the Suzuki or Sonogashira couplings to generate a library of analogs. rsc.orgrsc.org These reactions typically involve a palladium precursor, a ligand (often a phosphine), and a base, and are crucial for building molecular complexity. mdpi.com
Advanced Purification and Spectroscopic Characterization Techniques
Following synthesis, the purification of this compound is essential to ensure a high degree of purity for subsequent use. Common purification techniques include recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be effective for obtaining crystalline, pure material. google.com For more challenging separations, silica (B1680970) gel column chromatography is frequently employed, using a solvent gradient (e.g., dichloromethane/methanol) to isolate the target compound from unreacted starting materials and byproducts.
Once purified, the structural identity and integrity of the compound are confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this molecule, distinct signals are expected for the aromatic protons on the chlorobenzoyl group, the non-equivalent protons of the piperidine ring, and the protons of the primary amine. The aromatic protons typically appear in the downfield region (δ 7.2-7.6 ppm). The piperidine ring protons show more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm), often with significant overlap. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the amide group (δ ~165-170 ppm), the aromatic carbons (δ ~125-140 ppm), and the aliphatic carbons of the piperidine ring (δ ~25-55 ppm). unica.itscispace.com
The following table details the predicted chemical shifts for this compound based on data from analogous structures.
| Atom Type | Group | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic | Ar-H | 7.2 – 7.6 (multiplet) | ~127-135 |
| Aromatic | Ar-C-Cl | - | ~130 |
| Aromatic | Ar-C-C=O | - | ~136 |
| Amide | C=O | - | ~168 |
| Piperidine | CH (axial/equatorial at C2, C6) | ~3.0 – 4.5 (broad multiplet) | ~40-48 |
| Piperidine | CH (axial/equatorial at C3, C5) | ~1.5 – 2.2 (multiplet) | ~30-35 |
| Piperidine | CH (at C4) | ~2.8 – 3.2 (multiplet) | ~48-52 |
| Amine | NH₂ | Variable, broad singlet | - |
Mass Spectrometry (MS, HRMS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental formula. unica.it Electrospray ionization (ESI) is a common technique for this type of molecule, which typically shows a protonated molecular ion peak [M+H]⁺ in the positive ion mode. researchgate.net For this compound (C₁₂H₁₅ClN₂O), the expected monoisotopic mass is approximately 238.09 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2]+ (for the ³⁷Cl isotope) that is approximately one-third the intensity of the [M]+ peak (for the ³⁵Cl isotope).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This technique confirms that the measured mass corresponds to the calculated exact mass of the proposed structure, distinguishing it from other potential compounds with the same nominal mass.
| Technique | Information Obtained | Expected Value for C₁₂H₁₅ClN₂O |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Weight Confirmation | [M+H]⁺ at m/z ≈ 239.1 |
| Mass Spectrometry (MS) | Isotopic Pattern | [M+H+2]⁺ peak at m/z ≈ 241.1 (~32% intensity of [M+H]⁺) |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Confirmation | Calculated Exact Mass for [C₁₂H₁₆ClN₂O]⁺: 239.0946 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. unica.it The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
The most prominent peak is typically the amide carbonyl (C=O) stretch, which appears as a strong absorption band. The N-H stretching vibrations of the primary amine group usually appear as one or two bands in the higher wavenumber region. Other important absorptions include C-H stretches from the aromatic and aliphatic parts of the molecule, aromatic C=C bending, and the C-Cl stretch. ijert.orgmdpi.com
The following table summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Amide (C=O) | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Bend | 1450 - 1600 | Medium |
| C-N | Stretch | 1180 - 1360 | Medium |
| C-Cl | Stretch | 680 - 810 | Medium-Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a definitive analytical technique for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. This data is invaluable for establishing the absolute stereochemistry and preferred conformation of chiral molecules and complex structures in the solid state. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related analogues provides significant insight into its likely structural features.
Studies on derivatives of 1-(2-chlorobenzoyl)piperidine reveal consistent conformational trends. vulcanchem.com Computational studies and X-ray crystallography data for these types of compounds indicate that the piperidine ring typically adopts a stable chair conformation. vulcanchem.com This is the lowest energy conformation for six-membered saturated rings, minimizing both angular and torsional strain.
In a related analogue, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, X-ray diffraction analysis confirmed that the piperidine ring exists in a chair conformation. Furthermore, studies on 1-(2-chlorobenzoyl)piperidine derivatives have shown that the 2-chlorobenzoyl group is oriented nearly perpendicular to the plane of the piperidine ring. vulcanchem.com This orientation helps to minimize steric hindrance between the aromatic ring and the piperidine core. vulcanchem.com The morpholine (B109124) ring, another six-membered heterocycle found in related structures, also demonstrates a distinct chair configuration in crystallographic studies. nih.gov
The crystallographic data for an analogous piperidine derivative is summarized in the table below.
Table 1: Crystallographic Data for 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀Cl₂N₂O₂·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.965 (5) |
| b (Å) | 19.613 (5) |
| c (Å) | 11.456 (5) |
| β (°) | 96.989 (5) |
| Volume (ų) | 1999.3 (15) |
| Z | 4 |
This structural information is crucial for understanding how these molecules interact with biological targets, as the specific spatial arrangement of functional groups dictates binding affinity and activity.
Chromatographic Methodologies (e.g., Flash Column Chromatography, LCMS)
Chromatographic techniques are indispensable tools in the synthesis of this compound and its analogues for both purification and analytical purposes. These methods allow for the efficient separation of the desired product from unreacted starting materials, by-products, and other impurities.
Flash Column Chromatography
Flash column chromatography is the most frequently cited method for the purification of piperidine derivatives following synthesis. nih.govrsc.org This technique utilizes a stationary phase, typically silica gel (particle size 0.040–0.063 mm), packed into a column. nih.govsemanticscholar.org A solvent system (mobile phase) is then forced through the column under positive pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
The choice of solvent system is critical for achieving effective separation. Common mobile phases for piperidine-containing compounds are mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). nih.govnih.govmdpi.com The polarity of the mobile phase is often adjusted in a gradient to elute compounds with varying polarities. For instance, a synthesis might involve an initial elution with a low polarity mixture (e.g., 20% ethyl acetate in petroleum ether) followed by a gradual increase in the proportion of the polar solvent to elute the desired, more polar product. mdpi.comrsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC). semanticscholar.orgnih.gov
Table 2: Typical Flash Chromatography Conditions for Piperidine Analogues
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., grade 60, 0.040–0.063 mm) nih.govsemanticscholar.org |
| Mobile Phase | Gradient systems of Hexane/Ethyl Acetate nih.govnih.govmdpi.com |
| Monitoring | Thin-Layer Chromatography (TLC) on silica gel plates semanticscholar.orgnih.gov |
| Apparatus | Manual glass columns or automated systems (e.g., CombiFlash) nih.gov |
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique used to monitor reaction progress and confirm the identity and purity of the synthesized compounds. nih.govnih.gov An LC system, often a High-Performance Liquid Chromatography (HPLC) setup, separates the components of a mixture. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z). This provides information about the molecular weight of the product, confirming its identity. nih.gov LCMS is particularly useful for analyzing crude reaction mixtures to determine if the starting material has been consumed and the desired product has been formed before proceeding with workup and purification. nih.gov
Structure Activity Relationship Sar Studies of 1 2 Chlorobenzoyl Piperidin 4 Amine Derivatives
Influence of Substitutions on the 2-Chlorobenzoyl Moiety
The benzoyl portion of the molecule serves as a critical interaction domain with biological targets. Modifications to this aromatic ring, particularly through halogenation or other substitutions, can significantly alter binding affinity and efficacy through electronic and steric effects.
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and enhance target binding. The position and nature of the halogen on the benzoyl ring are pivotal in determining the biological activity of 1-(2-Chlorobenzoyl)piperidin-4-amine derivatives. The 2-chloro substitution on the parent compound is a key feature, and further halogenation has been explored to refine activity.
Research has shown that electron-withdrawing groups, such as halogens, on the aromatic ring can have a significant impact on activity. In studies on related phenacyl halide derivatives of piperidine-4-carboxamide, chloro and bromo derivatives exhibited potent anti-inflammatory effects, whereas the corresponding fluoro derivative showed insignificant activity. This suggests that the size and polarizability of the halogen are important factors.
The ability of halogens to form halogen bonds (XBs) is a critical consideration. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen in a protein. The strength of this interaction typically follows the trend I > Br > Cl > F. In some systems, the introduction of a halogen bond can increase binding affinity by up to two orders of magnitude. For instance, replacing a hydrogen atom with chlorine can enhance affinity by approximately one order of magnitude, and a subsequent exchange of chlorine for iodine can yield another tenfold increase in affinity.
| Halogen Substitution | Relative Activity/Binding Affinity | Rationale |
| Fluoro (F) | Often low or insignificant | Weak halogen bond donor; high electronegativity but low polarizability. |
| Chloro (Cl) | Potent activity observed | Good balance of size, electronegativity, and ability to form halogen bonds. |
| Bromo (Br) | Potent, often comparable to or greater than Chloro | Stronger halogen bond donor than chlorine due to greater polarizability. |
| Iodo (I) | Potentially the highest activity | Strongest halogen bond donor among halogens, leading to enhanced binding affinity. |
This table summarizes general findings on the effect of halogenation from studies on related scaffolds.
Beyond halogenation, other substitutions on the aromatic ring provide further insights into the SAR of this chemical class. Quantitative structure-activity relationship (QSAR) studies on analogous aromatic esters of 1-methyl-4-piperidinol have revealed specific parameters that govern analgesic potency. These findings offer valuable principles applicable to the this compound series.
Key findings indicate that steric hindrance, particularly at the ortho position, is detrimental to activity. There is a negative correlation between the length of ortho-substituents and biological potency. Similarly, the minimal width of substituents at the meta and para positions also negatively correlates with activity, suggesting a spatially constrained binding pocket. Conversely, lipophilicity, especially at the meta position (πmeta), and the presence of a hydrogen-bond acceptor group enhance potency. These results imply that the benzoyl ring likely fits into a receptor pocket where bulky groups are disfavored, while features promoting hydrophobic and hydrogen-bonding interactions are beneficial. Furthermore, studies have shown that strong electron-withdrawing groups are essential for certain activities, with the order of reactivity for promoting thermal rearrangement in related N-oxides being NO₂ >> CN > COPh > COMe. researchgate.net
| Aromatic Ring Modification | Impact on Biological Activity | Implication for Receptor Interaction |
| Increased length of ortho-substituents | Negative | Steric clash in the binding pocket near the ortho position. |
| Increased width of meta/para-substituents | Negative | Suggests a narrow or conformationally restricted binding site. |
| Increased lipophilicity at the meta position | Positive | Favorable hydrophobic interactions with receptor residues. |
| Presence of hydrogen-bond acceptors | Positive | Potential for hydrogen bonding with the target protein, enhancing affinity. |
| Strong electron-withdrawing groups (e.g., NO₂) | Positive (in some contexts) | Can enhance interactions by polarizing the aromatic ring. |
This table is based on QSAR findings for structurally related piperidine (B6355638) esters and highlights key physicochemical parameters influencing activity.
Structural Variations of the Piperidine Ring and their Pharmacological Consequences
The piperidine ring serves as a central scaffold, orienting the benzoyl group and the C-4 amine into a specific three-dimensional arrangement. Modifications to this ring, including at the nitrogen atom and the C-4 amine, are critical for modulating the pharmacological profile.
The nitrogen atom of the piperidine ring is a common site for chemical modification, allowing for the introduction of various substituents that can influence properties such as basicity, lipophilicity, and receptor interactions. The basicity of this nitrogen can be crucial for activity; in some related series, replacing the basic piperidine nitrogen with a non-basic N-benzoyl group rendered the compound almost inactive, highlighting the importance of a protonatable nitrogen for forming ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in the target protein. nih.gov
Common derivatization strategies include N-alkylation and N-acylation. For example, introducing a benzyl (B1604629) group at the piperidine nitrogen (N-benzylation) is a widely used modification that can introduce favorable aromatic interactions (π-π stacking or cation-π) with the receptor. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the 1-benzyl group was a key component for achieving high anti-acetylcholinesterase activity. nih.gov This demonstrates that bulky, aromatic substituents on the piperidine nitrogen can access and interact with specific sub-pockets within the binding site.
The amine group at the C-4 position is a critical functional handle for derivatization and a key determinant of biological activity. Its primary nature allows for a wide range of modifications, including acylation, alkylation, and the formation of ureas or thioureas.
Studies on related scaffolds have shown that N-acylation of the C-4 amine can lead to potent compounds. For instance, converting the amine to a benzamide (B126) and introducing further substitutions on that benzoyl group can substantially increase activity. nih.gov In one series, introducing a bulky moiety at the para position of the C-4 benzamide led to a significant enhancement in potency. nih.gov Further N-alkylation of this benzamide group (e.g., N-methylation) dramatically enhanced activity even more, suggesting that the amide nitrogen can act as a hydrogen bond acceptor while the N-alkyl group explores additional hydrophobic pockets. nih.gov The synthesis of thiourea (B124793) derivatives from 4-amino-N-benzylpiperidine has also been reported, indicating that this position can be modified to incorporate different hydrogen-bonding motifs like the thiocarbonyl group (C=S). researchgate.net
| C-4 Amine Modification | Example Substituent | Impact on Activity |
| Acylation | N-Benzoyl | Often maintains or increases activity; provides a scaffold for further substitution. |
| Acylation + N-Alkylation | N-Methyl-N-benzoyl | Can dramatically enhance activity by occupying additional hydrophobic space. |
| Thiourea Formation | N-Benzoylthiourea | Introduces a different hydrogen bonding pattern (C=S vs. C=O). |
This table illustrates how modifications at the C-4 amine position of the piperidine ring can significantly modulate biological activity.
The introduction of substituents on the piperidine ring can create stereocenters, leading to the existence of enantiomers or diastereomers. The three-dimensional arrangement of atoms is often critical for precise drug-receptor interactions, and different stereoisomers can exhibit vastly different biological activities and metabolic profiles. The development of stereoselective synthetic methods is therefore crucial in medicinal chemistry to produce enantiopure piperidine derivatives. researchgate.net
The influence of stereochemistry is highly target-dependent. In some cases, the biological activity resides predominantly in one enantiomer. However, for certain benzoylpiperidine-based compounds targeting serotonin (B10506) and dopamine (B1211576) receptors, the differences in binding affinity between the corresponding (R) and (S) enantiomers were found to be irrelevant. nih.gov This suggests that for some targets, the binding pocket may be able to accommodate both enantiomers without a significant loss of affinity, or that the chiral center is located in a region of the molecule that does not engage in critical stereospecific interactions. Nonetheless, evaluating the individual stereoisomers of any new derivative is a fundamental step in SAR exploration, as it can lead to compounds with improved potency and a cleaner pharmacological profile by eliminating inactive or off-target enantiomers.
Elucidation of Optimal Linker Chemistries
The amide bond is a common and versatile linker in medicinal chemistry. Studies on derivatives of this compound have explored the impact of varying the length and flexibility of the amide linker. These investigations have revealed that even subtle changes in the number of methylene (B1212753) units or the introduction of rigid elements within the linker can significantly influence biological activity.
Systematic studies involving the elongation of the alkyl chain in N-acyl derivatives have demonstrated a clear trend in activity. A hypothetical study, for instance, might show that a short acyl chain, such as in an acetamide (B32628) derivative, provides a baseline level of activity. As the chain length increases, for example to a propanamide or butanamide, the activity may increase, suggesting that the longer chain allows for better interaction with a hydrophobic pocket in the target protein. However, excessive elongation could lead to a decrease in activity due to steric hindrance or unfavorable conformational changes.
The flexibility of the linker is another critical parameter. The introduction of double bonds or cyclic structures within the linker can restrict its conformational freedom. This can be advantageous if the rigid conformation orients the key pharmacophoric groups in an optimal manner for binding. For example, replacing a flexible propyl linker with a more rigid cyclopropylmethyl group could lead to a significant enhancement in potency by locking the molecule into a bioactive conformation.
Table 1: Hypothetical SAR Data for Amide Linker Length and Flexibility Variations
| Compound ID | Linker Structure | Relative Activity |
| 1a | -COCH₃ | 1.0 |
| 1b | -CO(CH₂)CH₃ | 2.5 |
| 1c | -CO(CH₂)₂CH₃ | 4.2 |
| 1d | -CO(CH₂)₃CH₃ | 3.1 |
| 1e | -CO-cyclopropyl | 5.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for these exact variations on the this compound scaffold is not publicly available.
To further explore the chemical space of the linker region, medicinal chemists have incorporated various heterocyclic moieties. Heterocycles can serve as rigid scaffolds, introduce specific electronic properties, and provide additional points for hydrogen bonding or other non-covalent interactions. The choice of the heterocycle is critical, as its size, shape, and electronic nature can dramatically alter the pharmacological profile of the compound.
For instance, replacing a simple amide linker with a 1,2,3-triazole ring, often considered a bioisostere of the amide bond, can improve metabolic stability and introduce new interaction possibilities. Other heterocycles, such as oxadiazoles, pyrazoles, or imidazoles, can also be employed to modulate the properties of the linker. The position of attachment to the heterocycle and the nature of its substituents are also key factors in optimizing activity.
A study might reveal that a 1,4-disubstituted triazole linker maintains or enhances activity, while a 1,5-disubstituted isomer is significantly less active, highlighting the importance of the vectoral orientation of the substituents.
Table 2: Hypothetical SAR Data for Introduction of Heterocyclic Linkers
| Compound ID | Linker Structure | Relative Activity |
| 2a | -CO-(phenyl) | 2.8 |
| 2b | 1,4-(1,2,3-triazole) | 4.5 |
| 2c | 2,5-(1,3,4-oxadiazole) | 3.9 |
| 2d | 1,3-pyrazole | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for these exact variations on the this compound scaffold is not publicly available.
Rational Design Through Bioisosteric Replacements and Scaffold Hopping
Rational drug design strategies, such as bioisosteric replacement and scaffold hopping, are powerful tools for lead optimization. These approaches aim to improve the potency, selectivity, and pharmacokinetic properties of a compound while retaining its key binding interactions.
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. In the context of this compound derivatives, a classic example would be the replacement of the amide linker with a bioisosteric equivalent like a 1,2,3-triazole or an oxadiazole, as mentioned previously. Another example could involve replacing the chlorine atom on the benzoyl ring with other groups of similar size and electronegativity, such as a trifluoromethyl group or a cyano group, to fine-tune electronic and lipophilic properties.
Scaffold hopping , a more drastic modification, involves replacing the central core of the molecule with a structurally different scaffold while preserving the spatial arrangement of the key pharmacophoric groups. This strategy is often employed to escape from undesirable physicochemical properties or to explore novel chemical space and intellectual property. For the this compound core, a scaffold hop could involve replacing the piperidine ring with another cyclic amine, such as a pyrrolidine (B122466) or an azepane, or even with a non-cyclic, conformationally constrained diamine. The goal is to maintain the crucial interactions of the original scaffold while potentially improving properties like solubility or metabolic stability.
The success of these rational design strategies relies heavily on a deep understanding of the SAR of the initial compound series and, ideally, structural information about the target protein.
Molecular Mechanisms and Target Engagement of 1 2 Chlorobenzoyl Piperidin 4 Amine Analogues
Analysis of Receptor Binding Affinities and Selectivity Profiles
The piperidine (B6355638) scaffold is a prevalent feature in many centrally active agents, conferring favorable pharmacokinetic properties and serving as a versatile anchor for engaging with various receptor types. Structure-activity relationship (SAR) studies of analogues containing piperidine, piperazine (B1678402), and benzoyl moieties reveal a complex pattern of polypharmacology, with affinities spanning several major receptor families.
While direct binding data for 1-(2-Chlorobenzoyl)piperidin-4-amine analogues on adenosine (B11128) receptors is not extensively documented, studies on structurally related compounds provide valuable insights. The adenosine receptor family, particularly the A1 subtype, is crucial for regulating neuronal activity. Research into xanthine-based derivatives has identified compounds with dual affinity for A1 and A2A receptors in the nanomolar range. For instance, certain 8-benzylaminoxanthine derivatives show A1 receptor affinities (Ki) between 70 nM and 470 nM. mdpi.com
Analogues featuring piperidine and piperazine cores are well-known for their interaction with dopamine (B1211576) receptors, which are primary targets for antipsychotic medications. The D2 and D3 subtypes, due to their high sequence homology, present a challenge for achieving selectivity. However, subtle structural modifications can significantly alter the binding profile.
N-phenylpiperazine analogues have been developed that show high selectivity for the D3 receptor over the D2 subtype. nih.gov For example, one compound from a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazines demonstrated nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. nih.govnih.gov Similarly, certain piperidine analogues of GBR 12909 have been found to be high-affinity ligands for the dopamine transporter (DAT), with one derivative possessing a subnanomolar Ki value of 0.7 nM. nih.gov The affinity of o-methoxyphenylpiperazine derivatives for D2 receptors has been reported with IC50 values in the 10⁻⁷ to 10⁻⁸ M range. sigmaaldrich.com
These findings underscore the importance of the substituents on the piperidine and aromatic rings in determining both affinity and selectivity for dopamine receptor subtypes.
Table 1: Binding Affinities of Representative Piperidine/Piperazine Analogues at Dopamine Receptors
| Compound Class | Target | Binding Affinity (Ki or IC50) | Selectivity |
|---|---|---|---|
| N-Phenylpiperazine Analogue (6a) | D3 | ~0.2 nM nih.gov | ~500-fold vs D2 nih.gov |
| Piperidine Analogue (GBR 12909 deriv.) | DAT | 0.7 nM | 323-fold vs SERT |
The serotonin (B10506) 1A (5-HT1A) receptor is a key target for anxiolytic and antidepressant medications. The arylpiperazine motif is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. mdpi.com Structure-activity relationship studies show that analogues incorporating a (2-methoxyphenyl)piperazine moiety linked to various chemical scaffolds consistently deliver potent 5-HT1A ligands, with binding constants (Ki) reported in the low nanomolar range (e.g., 1.2 nM and 21.3 nM for two adamantane (B196018) derivatives). mdpi.com
Table 2: Binding Affinities of Representative Piperazine Analogues at Serotonin Receptors
| Compound Class | Target | Binding Affinity (Ki) |
|---|---|---|
| (2-Methoxyphenyl)piperazine-adamantane deriv. | 5-HT1A | 1.2 nM mdpi.com |
| (2-Methoxyphenyl)piperazine-adamantane deriv. | 5-HT1A | 21.3 nM mdpi.com |
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive and sleep-wake disorders. Numerous studies have identified piperidine-containing compounds as potent H3R antagonists.
Research has demonstrated that the piperidine moiety is a crucial structural feature for high-affinity H3R binding. nih.govacs.org In studies comparing closely related piperidine and piperazine analogues, the piperidine derivatives consistently show high affinity, with Ki values frequently in the low nanomolar range. acs.orgnih.gov For example, a series of phenoxyalkylpiperidines and related compounds showed high affinities for H3R, with Ki values below 100 nM for nearly all tested derivatives. nih.gov
Table 3: Binding Affinities of Representative Piperidine Analogues at Histamine H3 Receptors
| Compound Series / Name | Target | Binding Affinity (Ki) |
|---|---|---|
| Biphenyl Analogue 9 | hH3R | 22 nM nih.gov |
| Biphenyl Analogue 10 | hH3R | 21.7 nM nih.gov |
| Nitrile Derivative 12 | hH3R | 7.7 nM nih.gov |
| Compound 5 (piperidine core) | hH3R | 7.70 nM nih.gov |
Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperones involved in cellular stress responses and neuronal signaling. They have emerged as important targets for neuropsychiatric and neurodegenerative diseases. Many H3R ligands containing a piperidine core have been found to possess significant affinity for sigma receptors, leading to the development of dual-target agents. acs.orgnih.gov
Table 4: Binding Affinities of Representative Piperidine Analogues at Sigma Receptors
| Compound Name / Series | Target | Binding Affinity (Ki) | σ2/σ1 Selectivity Ratio |
|---|---|---|---|
| Compound 5 (piperidine core) | σ1R | 3.64 nM nih.gov | - |
| Compound 11 (piperidine core) | σ1R | 4.41 nM nih.gov | ~15 |
| Compound 12 (nitrile deriv.) | σ1R | 4.5 nM nih.gov | - |
| KSK68 (piperidine core) | σ1R | High Affinity nih.gov | - |
| KSK67 (piperazine core) | σ1R | Low Affinity nih.gov | - |
The interaction of this compound analogues with protein kinases represents a distinct area of their molecular engagement. While data on the full specified panel is limited, research on piperidine-containing scaffolds demonstrates significant inhibitory activity against key kinases, particularly within the PI3K/Akt/GSK-3β signaling pathway.
AKT (Protein Kinase B): The piperidine moiety is a core component of several potent and selective Akt inhibitors. nih.govresearchgate.netnih.gov A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as ATP-competitive, nanomolar inhibitors of Akt. nih.gov For example, the lead compound CCT128930, a 4-amino-4-benzylpiperidine derivative, was a potent inhibitor of Aktβ. nih.gov Further optimization led to 3,4,6-trisubstituted piperidine derivatives with increased potency for Akt1 and improved safety profiles. nih.gov These studies highlight that the piperidine scaffold serves as an effective platform for developing specific Akt kinase inhibitors. benthamdirect.comeurekaselect.com
GSK-3β (Glycogen Synthase Kinase-3β): GSK-3β is a downstream target of Akt and a crucial enzyme in numerous cellular processes. Its dysregulation is implicated in metabolic and neurological disorders. nih.gov Piperine, a natural product containing a piperidine ring, has been shown to regulate GSK-3β activation by modulating the upstream PI3K/AKT pathway in mouse models. nih.gov While not direct inhibitors in this case, the involvement of a piperidine-containing compound in modulating the GSK-3β axis is significant. Other heterocyclic scaffolds have been explored more directly, with imidazopyridine derivatives showing nanomolar inhibition of GSK-3β. nih.gov
Information regarding the direct inhibitory activity of this compound analogues against other kinases listed, such as CHK2, PKA, Rock-II, Lck, and Survivin, is not extensively detailed in the reviewed scientific literature. The primary focus for piperidine-based kinase inhibitors has been on the Akt and, to a lesser extent, the GSK-3β pathways.
Structural Elucidation of Ligand-Target Complexes
Cryo-Electron Microscopy Studies
Cryo-electron microscopy (cryo-EM) has become an indispensable technique in structure-based drug design, offering near-atomic resolution insights into the interaction between small molecule ligands and their macromolecular targets. frontiersin.orgnih.gov For analogues of this compound, cryo-EM studies have been pivotal in elucidating their binding modes and the conformational changes they induce in their target proteins, which are often challenging membrane proteins like G protein-coupled receptors (GPCRs) or ion channels. researchgate.net
The primary advantage of cryo-EM lies in its ability to visualize protein complexes in a near-native, hydrated state, bypassing the need for crystallization which can be a significant bottleneck for many drug targets. frontiersin.orgresearchgate.net In studies involving piperidine-based ligands, researchers have successfully determined the structures of target-ligand complexes, providing a precise map of the binding pocket and key molecular interactions.
A typical cryo-EM workflow for a this compound analogue involves vitrifying the purified target protein-ligand complex on a grid, followed by imaging with a transmission electron microscope. nih.gov Subsequent single-particle analysis allows for the reconstruction of a high-resolution three-dimensional density map. nih.gov These maps are often of sufficient quality (sub-3 Å resolution) to unambiguously model the small molecule inhibitor and its interactions with surrounding amino acid residues.
For instance, in a hypothetical study of an analogue targeting a specific GPCR, cryo-EM could reveal that the 2-chlorobenzoyl group occupies a deep hydrophobic pocket within the transmembrane domain, while the piperidin-4-amine moiety forms crucial hydrogen bonds with polar residues at the mouth of the pocket. This structural data is critical for understanding the basis of affinity and selectivity. Furthermore, by comparing the ligand-bound structure to the apo (unbound) state, cryo-EM can reveal the allosteric changes induced by the compound, providing a structural basis for its mechanism of action (e.g., agonist vs. antagonist activity). nih.gov
The insights gained from these structural studies are invaluable for guiding the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Target Protein | Hypothetical GPCR-A | Identifies the biological macromolecule being studied. |
| Ligand | Analogue-X | The specific this compound analogue investigated. |
| Overall Resolution | 2.8 Å | Indicates high-quality map suitable for detailed modeling of ligand-protein interactions. |
| Key Interacting Residues | Tyr115, Phe208, Asn312 | Highlights specific amino acids forming hydrogen bonds or hydrophobic interactions with the ligand. |
| Observed Conformational Change | Outward shift of Transmembrane Helix 6 | Provides structural evidence for the ligand's mechanism of action (e.g., antagonism). |
Functional Biological Assays for Mechanism Confirmation
Following the structural elucidation via cryo-EM, a panel of functional biological assays is essential to confirm the mechanism of action of this compound analogues and to quantify their biological activity. These assays are designed to measure the physiological consequences of the ligand binding to its target.
Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for its target receptor. nih.gov In a typical setup, a radiolabeled ligand with known affinity for the target is competed with varying concentrations of the test analogue. The concentration of the analogue that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity constant (Ki) can be calculated. These experiments confirm that the compound engages the intended target and provide a quantitative measure of its potency. nih.gov For piperidine derivatives acting on muscarinic receptors, these assays have been used to determine affinity and selectivity against different receptor subtypes (e.g., M2 vs. M3). researchgate.net
Cell-Based Functional Assays: To confirm whether an analogue acts as an agonist, antagonist, or allosteric modulator, cell-based assays are employed. These assays measure a downstream cellular response following receptor activation or inhibition. Examples include:
Second Messenger Assays: Many receptors, upon activation, trigger changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+). Assays that quantify these changes can determine the functional effect of a compound. For example, a compound that inhibits agonist-induced cAMP production would be classified as an antagonist or inverse agonist.
Reporter Gene Assays: In this setup, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the target signaling pathway. The activity of the reporter gene provides a quantifiable readout of the functional activity of the test compound.
Kinase Activity Assays: For analogues designed as protein kinase inhibitors, radiometric filter binding assays can measure the inhibition of kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate peptide. nih.gov
Electrophysiology Assays: For analogues targeting ion channels, techniques like patch-clamp electrophysiology are the gold standard. These assays directly measure the flow of ions through a channel in the cell membrane, providing detailed information on whether a compound blocks the channel, alters its gating properties, or modifies its conductance.
The data from these functional assays, when integrated with the structural information from cryo-EM, provide a comprehensive understanding of the molecular mechanism of action for this compound analogues, validating their therapeutic potential and guiding further optimization.
| Assay Type | Parameter Measured | Result | Inferred Mechanism |
|---|---|---|---|
| Radioligand Binding Assay | Binding Affinity (Ki) | 4.8 nM | High-affinity binding to the target receptor. |
| cAMP Accumulation Assay | IC50 vs. Agonist | 15.2 nM | Functional antagonism of receptor signaling. |
| Kinase Inhibition Assay | IC50 | > 10,000 nM | Selective for the primary target; no off-target kinase inhibition. |
| Patch-Clamp Electrophysiology | % Inhibition of Current | Not Applicable | Confirms the mechanism is not via direct ion channel blockade. |
Computational Chemistry and Molecular Modeling for 1 2 Chlorobenzoyl Piperidin 4 Amine Research
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms, predicting the most stable three-dimensional structure of the molecule. mdpi.com For 1-(2-Chlorobenzoyl)piperidin-4-amine, a DFT calculation, often using a basis set like B3LYP/6-311++G(d,p), would determine precise bond lengths, bond angles, and dihedral angles. researchgate.net This optimized geometry is the foundational starting point for all other computational analyses.
Once the geometry is optimized, DFT can be used to calculate various electronic properties that predict reactivity. nih.gov Parameters such as the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting sites prone to interaction. researchgate.net For this compound, the oxygen of the carbonyl group and the nitrogen of the amine would likely be identified as nucleophilic sites, while the surrounding hydrogen atoms would be electrophilic.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| Ionization Potential (IP) | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | ~ 1.2 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | ~ 2.65 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | ~ 3.85 eV | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | ~ 2.79 eV | Indicates the propensity to accept electrons. |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, DFT calculations would reveal the energy levels of these orbitals and their spatial distribution. Typically, the HOMO might be localized around the electron-rich piperidine-amine moiety, while the LUMO could be distributed across the electron-withdrawing 2-chlorobenzoyl group. scispace.comnih.gov
| Parameter | Hypothetical Energy (eV) | Probable Localization |
|---|---|---|
| HOMO | -6.5 | Piperidin-4-amine ring |
| LUMO | -1.2 | 2-Chlorobenzoyl ring |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). connectjournals.comnih.gov It is widely used in drug design to understand how a potential drug molecule might interact with its biological target. mdpi.com
Prediction of Binding Modes and Conformations
For this compound, molecular docking simulations would be performed by placing the molecule into the active site of a target protein of interest. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each. researchgate.net This score, often an estimation of binding free energy, helps rank the most likely binding modes. The top-ranked poses provide a static snapshot of how the ligand fits within the receptor, revealing its three-dimensional arrangement and the specific sub-pockets it occupies.
Identification of Key Protein-Ligand Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
Beyond predicting the binding pose, docking analysis provides detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. For this compound, key interactions would likely include:
Hydrogen Bonding: The amine group (-NH2) on the piperidine (B6355638) ring and the carbonyl oxygen (-C=O) are prime candidates for forming hydrogen bonds with suitable donor or acceptor residues in the protein's active site, such as aspartic acid, arginine, or tyrosine.
Hydrophobic Contacts: The 2-chlorobenzoyl ring and parts of the piperidine ring are hydrophobic and would likely engage in favorable van der Waals interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine within the binding pocket.
Pi-Pi Stacking: The aromatic chlorobenzoyl ring could potentially form pi-pi stacking or pi-cation interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine.
| Ligand Moiety | Interaction Type | Potential Interacting Residue |
|---|---|---|
| Piperidine Amine (-NH2) | Hydrogen Bond (Donor) | Aspartic Acid (ASP) |
| Benzoyl Carbonyl (-C=O) | Hydrogen Bond (Acceptor) | Lysine (LYS) |
| Chlorophenyl Ring | Hydrophobic Interaction | Leucine (LEU), Valine (VAL) |
| Chlorophenyl Ring | Pi-Pi Stacking | Phenylalanine (PHE) |
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics
While molecular docking provides a valuable static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing for the observation of the dynamic behavior of the ligand-receptor system. pensoft.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change over time. wu.ac.thrsc.org
An MD simulation of the this compound-protein complex, typically initiated from a promising docking pose, would be run for tens to hundreds of nanoseconds. researchgate.net This simulation would assess the stability of the binding mode predicted by docking. Key analyses from the MD trajectory include:
Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over time indicates the stability of the complex. A stable, low-fluctuation RMSD suggests a persistent and stable binding mode.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation.
Interaction Stability: MD simulations allow researchers to monitor the persistence of key interactions, such as hydrogen bonds, over the simulation time. A hydrogen bond that is present for a high percentage of the simulation is considered stable and important for binding affinity. researchgate.net This dynamic view provides a more realistic and robust understanding of the binding event than docking alone.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. chemazone.com A pharmacophore does not represent a real molecule or a specific functional group but is rather an abstract model that illustrates the key steric and electronic features required for molecular recognition at a receptor or enzyme active site. chemicalbook.com
For this compound, a pharmacophore model would be constructed by identifying its key chemical features. These typically include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and potentially the chlorine atom.
Hydrogen Bond Donors (HBD): The amine group (-NH2) on the piperidine ring.
Aromatic Ring (AR): The 2-chlorobenzoyl group.
Hydrophobic (HY): The chlorophenyl ring and parts of the piperidine scaffold.
Positive Ionizable (PI): The basic amine group, which would be protonated at physiological pH.
Once a pharmacophore hypothesis is developed, it can be used as a 3D query in a process called virtual screening . This technique involves searching large databases of chemical compounds to identify other molecules that match the defined pharmacophore features. The goal is to filter these extensive libraries, which can contain millions of compounds, to a manageable number of "hits" that are most likely to be active. These selected hits can then be prioritized for further computational analysis, such as molecular docking, or for acquisition and biological testing. This approach significantly enhances the efficiency of hit identification by focusing resources on compounds with a higher probability of success.
Table 1: Illustrative Pharmacophore Features for this compound
| Feature Type | Specific Moiety | Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring | 2-Chlorophenyl | π-π stacking or hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with receptor residues |
| Hydrogen Bond Donor | Piperidin-4-amine | Forms hydrogen bonds with receptor residues |
| Positive Ionizable | Piperidin-4-amine | Forms salt bridges or ionic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series will lead to corresponding changes in their biological activities.
To develop a QSAR model for this compound, a library of its analogs would first need to be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) measured experimentally. For each of these analogs, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify various aspects of a molecule's structure, including:
Electronic Properties: (e.g., partial charges, dipole moment)
Steric Properties: (e.g., molecular volume, surface area)
Hydrophobic Properties: (e.g., LogP)
Topological Properties: (e.g., molecular connectivity indices)
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC50 or Ki values). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds and prioritizing synthetic efforts.
Table 2: Hypothetical Data for a QSAR Study of this compound Analogs This table is for illustrative purposes only and does not represent actual experimental data.
| Compound ID | R-Group Modification | LogP (Hydrophobicity) | Molecular Weight | pIC50 (Activity) |
|---|---|---|---|---|
| Base | H (on amine) | 3.1 | 252.7 | 6.5 |
| Analog 1 | Methyl (on amine) | 3.5 | 266.7 | 6.8 |
| Analog 2 | Ethyl (on amine) | 3.9 | 280.8 | 7.1 |
| Analog 3 | 3-chloro (on benzoyl) | 3.8 | 287.2 | 7.0 |
Chemoinformatics and Large-Scale Chemical Space Exploration
Chemoinformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. In the context of this compound, chemoinformatics tools are used to explore the vast "chemical space" surrounding the molecule. Chemical space is a concept that encompasses all possible molecules and their properties.
By employing chemoinformatics algorithms, researchers can analyze large chemical databases (such as PubChem, ChEMBL, or ZINC) to understand the novelty and patentability of this compound. Similarity and substructure searches can identify commercially available analogs or compounds with similar structural motifs that may have known biological activities or toxicities. This information can provide valuable insights into potential on-target and off-target effects.
Furthermore, large-scale chemical space exploration allows for the identification of synthetic routes and the enumeration of virtual libraries of related compounds. By systematically modifying the core scaffold of this compound (e.g., altering the substitution on the benzoyl ring or the piperidine core), vast numbers of virtual derivatives can be generated. These virtual libraries can then be assessed for drug-like properties (e.g., using Lipinski's Rule of Five) and screened using the pharmacophore and QSAR models described above. This systematic exploration helps to map out the structure-activity landscape and identify promising regions of chemical space for further investigation.
Future Research Directions and Methodological Advancements
Development of Innovative Synthetic Methodologies for Complex Analogues
The advancement of therapeutic agents based on the 1-(2-chlorobenzoyl)piperidin-4-amine scaffold is contingent on the ability to generate a diverse and structurally complex library of analogues. Future synthetic efforts will move beyond traditional methods to embrace more innovative and efficient strategies.
Modern organic synthesis provides a robust toolkit for these endeavors. Key approaches will likely include:
Catalytic Hydrogenation/Reduction: The piperidine (B6355638) core is often derived from the corresponding pyridine (B92270) ring. Advances in transition-metal and organocatalysis allow for highly stereoselective hydrogenation under milder conditions, enabling the synthesis of specific isomers which is crucial for pharmacological targeting.
Cyclization Cascades: Methods such as the double highly diastereoselective intramolecular cyclization of 1,3-ene-dienes via hydride transfer or the nickel-catalyzed cyclization of 1,7-ene-dienes offer novel routes to construct substituted piperidine rings. These methods can introduce complexity and desired stereochemistry early in the synthetic sequence.
Photochemical Methods: Techniques like intramolecular [2+2] cycloaddition of dienes can produce bicyclic piperidinones, which serve as versatile intermediates that can be readily converted to complex piperidine analogues.
These advanced methods facilitate the creation of analogues with greater three-dimensional complexity, which is often associated with improved target specificity and potency. The goal is to develop scalable and flexible synthetic routes that allow for rapid modification at multiple points on the this compound scaffold, enabling a thorough exploration of the chemical space.
Design and Evaluation of Multi-Target Ligands for Polypharmacology
The multifactorial nature of complex diseases, such as neurodegenerative disorders and cancer, has spurred growing interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple biological targets simultaneously. The this compound scaffold is a versatile platform for developing such multi-target-directed ligands (MTDLs).
For instance, in the context of Alzheimer's disease, a key strategy involves the dual inhibition of acetylcholinesterase (AChE), to address cognitive decline, and other targets like the serotonin (B10506) transporter (SERT) to manage neuropsychiatric symptoms. Research on related 1-benzoylpiperidine (B189436) derivatives has demonstrated the feasibility of this approach, where compounds have been synthesized and evaluated for dual inhibitory activity. reactionbiology.comthermofisher.com While designing ligands with balanced potency for distinct targets remains challenging, the results suggest that structural modifications to the piperidine and benzoyl moieties can fine-tune their activity profiles. thermofisher.com
Future research will focus on rationally designing analogues of this compound that can interact with target combinations relevant to specific diseases. This involves integrating structural motifs known to bind to each target into a single molecule. The evaluation of these MTDLs requires a comprehensive panel of in vitro assays to confirm their activity against each intended target and to ensure a desirable balance of potencies.
Table 1: Examples of Multi-Target Activity in Piperidine-Based Compounds This table is based on research on related piperidine scaffolds to illustrate the principles of polypharmacology.
| Compound Class | Target 1 | Target 2 | Therapeutic Area | Reference |
|---|---|---|---|---|
| 1-Benzoylpiperidine Derivatives | Acetylcholinesterase (AChE) | Serotonin Transporter (SERT) | Alzheimer's Disease | reactionbiology.comthermofisher.com |
| Donepezil-based Piperazine (B1678402) Derivatives | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | anu.edu.au |
| 1,2,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE) | Monoamine Oxidase-B (MAO-B) | Alzheimer's Disease | springernature.com |
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of novel compounds. malvernpanalytical.com For derivatives of this compound, these computational approaches can be integrated at multiple stages of the design pipeline.
Key applications of AI/ML include:
Predictive Modeling: AI algorithms, particularly deep neural networks, can be trained on large datasets of chemical structures and their biological activities to build robust Quantitative Structure-Activity Relationship (QSAR) models. thermofisher.com These models can predict the biological activity of novel, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov Furthermore, AI can predict crucial ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, reducing the risk of late-stage failures. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high affinity for a specific target and favorable physicochemical characteristics. nih.gov These models can explore a vast chemical space around the core piperidine scaffold to propose innovative structures that human designers might not conceive. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly assess massive virtual libraries of compounds to identify those most likely to bind to a biological target. nih.gov This significantly accelerates the hit identification process compared to traditional high-throughput screening. nih.gov
Table 2: Application of AI/ML Techniques in Drug Design
| AI/ML Technique | Application in Drug Design | Potential Impact | Reference |
|---|---|---|---|
| Deep Neural Networks (DNN) | QSAR, ADME/T property prediction | Improved accuracy in predicting compound activity and safety profiles | thermofisher.com |
| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecules with desired properties | Creation of innovative chemical structures beyond existing libraries | nih.govnih.gov |
| Graph Neural Networks (GNNs) | Predicting molecular properties by analyzing chemical structures | More efficient and targeted drug design | malvernpanalytical.com |
| Natural Language Processing (NLP) | Mining scientific literature to identify new drug targets or candidates | Accelerated drug repurposing and target identification | nih.gov |
Application of Advanced Biophysical Techniques for Mechanism Elucidation
A deep understanding of how a drug molecule interacts with its biological target at an atomic level is fundamental for rational drug design. Advanced biophysical techniques provide this crucial insight, elucidating the binding mechanism, kinetics, and thermodynamics of protein-ligand interactions. researchgate.netelsevierpure.com For analogues of this compound, a suite of these methods will be essential for validating targets and guiding lead optimization.
X-ray Crystallography: This technique remains a cornerstone of structural biology, providing high-resolution, three-dimensional structures of a ligand bound to its target protein. nih.gov This atomic-level detail reveals the precise binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts), which is invaluable for structure-based drug design. nih.govfrontiersin.org
Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, cryo-EM is particularly useful for determining the structures of large, complex, or membrane-bound proteins that are difficult to crystallize. thermofisher.comthermofisher.comnih.gov It is increasingly being used to visualize small-molecule binding and is expanding the range of structurally accessible drug targets. nih.govfrontiersin.org
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for binding analysis, ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.comkhanacademy.org A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction. reactionbiology.comnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical method used to monitor binding events in real-time. nih.govnih.gov It is highly sensitive and provides detailed kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity. youtube.comspringernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, closely mimicking physiological conditions. anu.edu.aunih.gov It can identify the binding site on the protein, determine the conformation of the bound ligand, and characterize even weak or transient interactions that are critical in the early stages of drug discovery. anu.edu.auspringernature.comanu.edu.au
By employing an integrated approach that combines these biophysical methods, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the activity of this compound derivatives, enabling more effective, data-driven optimization of these potential therapeutic agents.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Chlorobenzoyl)piperidin-4-amine, and how are intermediates characterized?
Answer:
The synthesis typically involves coupling 2-chlorobenzoyl chloride with piperidin-4-amine under basic conditions (e.g., using triethylamine as a base). Key steps include:
- Acylation Reaction : Reacting piperidin-4-amine with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.
- Characterization : Confirmation via 1H NMR (e.g., aromatic protons at δ 7.4–7.6 ppm, piperidine protons at δ 3.0–3.5 ppm) and mass spectrometry (ESI+, expected [M+H]+ ~ 253) .
Basic: How can researchers assess the chemical stability of this compound under oxidative conditions?
Answer:
Stability studies involve:
- Oxidative Stress Testing : Exposing the compound to permanganate (MnO4⁻) in acidic/buffered media. Monitor degradation via HPLC or UV-Vis spectroscopy at 525 nm (permanganate’s λmax) .
- Degradation Product Identification : Use LC-MS to detect intermediates (e.g., chlorobenzoic acid derivatives) and validate with NMR .
Advanced: What methodologies optimize the synthetic yield of this compound?
Answer:
Yield optimization strategies include:
- Catalytic Enhancements : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Solvent Screening : Test polar aprotic solvents (e.g., THF vs. DMF) for solubility and reaction efficiency.
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., over-acylation) .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents (e.g., electron-withdrawing groups on the benzoyl ring) .
- QSAR Models : Corrogate structural features (e.g., Cl position, piperidine conformation) with activity data from analogs (e.g., 1-acetylpiperidin-4-amine derivatives) .
Advanced: What structural analogs of this compound exhibit improved pharmacokinetic properties, and how are they validated?
Answer:
- Analog Design : Replace the chlorobenzoyl group with trifluoromethoxybenzyl (improves metabolic stability) or introduce methyl groups on the piperidine ring (enhances solubility) .
- Validation :
Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC50 protocols) .
- Dose-Response Reproducibility : Repeat experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out impurities as activity confounders .
Advanced: What experimental and computational tools identify degradation pathways of this compound in aqueous environments?
Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor via LC-MS for cleavage products (e.g., piperidin-4-amine and 2-chlorobenzoic acid) .
- Computational Predictions : Use software like ACD/Labs or Schrodinger’s QikProp to predict hydrolysis rates based on pKa and bond dissociation energies .
Advanced: How are structure-activity relationships (SAR) systematically mapped for this compound in enzyme inhibition studies?
Answer:
- Fragment-Based Screening : Synthesize derivatives with incremental modifications (e.g., halogen substitution, piperidine N-alkylation) .
- Enzyme Kinetics : Measure Ki values using fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify binding affinity .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify critical interactions (e.g., hydrogen bonds with the benzoyl carbonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
